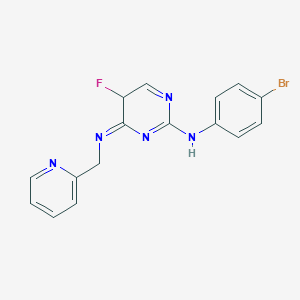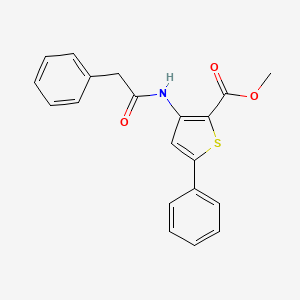
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophen ist ein fünfgliedriger aromatischer Ring, der ein Schwefelatom enthält.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat beinhaltet typischerweise die Kondensation von Thiophenderivaten mit verschiedenen Substraten. Übliche Synthesemethoden umfassen:
Gewald-Reaktion: Diese beinhaltet die Kondensation von Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester unter Bildung von Aminothiophenderivaten.
Paal-Knorr-Synthese: Dieses Verfahren beinhaltet die Kondensation von 1,4-Dicarbonylverbindungen mit Phosphorpentasulfid (P4S10) als Sulfurierungsmitteln.
Fiesselmann-Synthese: Diese beinhaltet die Kondensation von Thioglycolsäurederivaten mit α,β-acetylenischen Estern unter basischen Bedingungen zur Erzeugung von 3-Hydroxy-2-thiophencarbonsäurederivaten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Thiophenderivate beinhalten oft den großtechnischen Einsatz der oben genannten Syntheserouten, die hinsichtlich Ausbeute und Reinheit optimiert sind. Die Verwendung von Mikrowellen unterstützter Synthese wurde ebenfalls untersucht, um Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Thiophenderivate können oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Thiophenderivate in Dihydrothiophene umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich, wobei Substituenten am Thiophenring durch andere Gruppen ersetzt werden.
Übliche Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, RNH2) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiophenring einführen können.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So wurde beispielsweise gezeigt, dass Thiophenderivate Kinasen hemmen, die eine entscheidende Rolle in zellulären Signalwegen spielen .
Wirkmechanismus
The mechanism of action of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suprofen: Ein nichtsteroidales Antirheumatikum mit einem 2-substituierten Thiophen-Gerüst.
Articain: Ein Dentalanästhetikum mit einer 2,3,4-trisubstituierten Thiophenstruktur.
Tipepidin: Ein Antitussivum, das einen Thiophenkern enthält.
Einzigartigkeit
Methyl-5-phenyl-3-(2-phenylacetamido)thiophen-2-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einem Thiophenring mit Phenyl- und Phenylacetamido-Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Eigenschaften
Molekularformel |
C20H17NO3S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
VVBMTVNOMPEXIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)
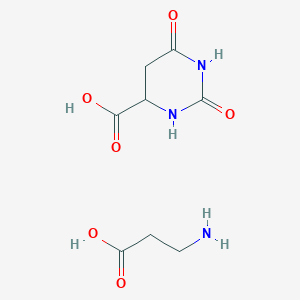
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
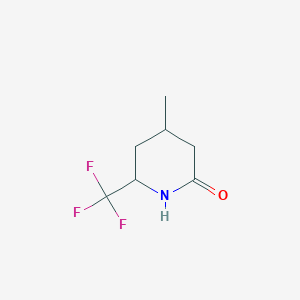
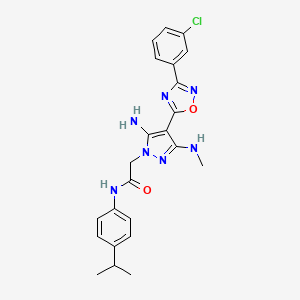
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
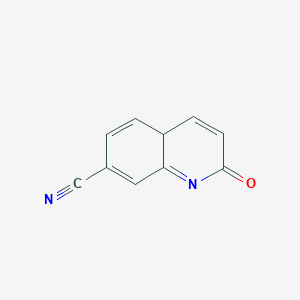
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
